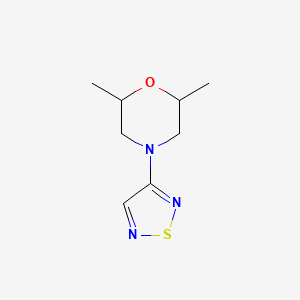![molecular formula C14H15NO3S B6428560 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034455-71-3](/img/structure/B6428560.png)
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group and a 2-thia-5-azabicyclo[2.2.1]heptane group . The 2,3-dihydro-1,4-benzodioxine moiety is a type of benzodioxan, which is a group of isomeric chemical compounds with the molecular formula C8H8O2 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzodioxine and azabicycloheptane groups. Benzodioxines have a cyclic structure with two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzodioxines can undergo various reactions, including asymmetric hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, has a molecular weight of 180.16 .Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been found to have a variety of applications in scientific research. It has been used as a substrate in enzymatic assays to measure the activity of various enzymes, such as cytochrome P450 and carboxylesterases. In addition, this compound has been used to study the structure and function of proteins, such as cytochrome P450 enzymes and transporters. Furthermore, this compound has been used to study the pharmacokinetics and metabolism of drugs, as well as to investigate the effects of various drugs on the activity of enzymes and transporters.
Mechanism of Action
The exact mechanism of action of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is not yet fully understood. However, it is believed that this compound may act as a substrate for various enzymes, such as cytochrome P450 enzymes, carboxylesterases, and transporters. In addition, this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and may also bind to certain receptors and transporters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as cytochrome P450 enzymes and carboxylesterases. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors and transporters. Furthermore, this compound has been shown to have a variety of effects on the metabolism of drugs, as well as to affect the transport of drugs across cell membranes.
Advantages and Limitations for Lab Experiments
The use of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane in laboratory experiments offers a number of advantages. It is a relatively inexpensive and easily accessible compound, and it can be used as a substrate in enzymatic assays to measure the activity of various enzymes. In addition, this compound can be used to study the structure and function of proteins, as well as to investigate the effects of various drugs on the activity of enzymes and transporters.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, it is not yet fully understood how this compound interacts with various enzymes, receptors, and transporters, and further research is needed to better understand its mechanism of action. In addition, the use of this compound in laboratory experiments may not always be appropriate, as it may interfere with the activity of certain enzymes and transporters.
Future Directions
There are a number of potential future directions for the research and application of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane. One potential direction is to further investigate the mechanism of action of this compound and its interactions with various enzymes, receptors, and transporters. In addition, further research could be conducted to explore the potential applications of this compound in laboratory experiments, such as in the study of drug metabolism and transport. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent.
Synthesis Methods
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized using a variety of methods, including a modified version of the Wittig reaction. This involves the reaction of an aldehyde and an alkyl halide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces a compound known as a Wittig reagent, which can then be reacted with an aldehyde to form this compound. This reaction is generally carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and can be catalyzed by a variety of metal salts, including zinc chloride and tin tetrachloride.
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-7-10-6-9(15)8-19-10)11-2-1-3-12-13(11)18-5-4-17-12/h1-3,9-10H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCZZFURTHSWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)
![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)

![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)